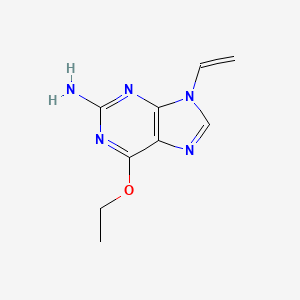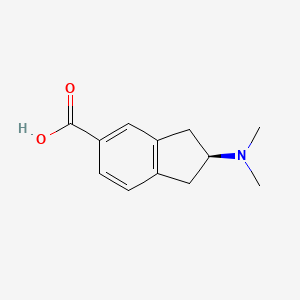![molecular formula C11H14N2O2 B11897831 1-(Benzo[d][1,3]dioxol-4-yl)piperazine CAS No. 98224-27-2](/img/structure/B11897831.png)
1-(Benzo[d][1,3]dioxol-4-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[d][1,3]dioxol-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It features a benzo[d][1,3]dioxole ring fused to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-4-yl)piperazine typically involves the reaction of benzo[d][1,3]dioxole with piperazine. One common method is the acylation of benzo[d][1,3]dioxole with acetic anhydride using fused zinc chloride as a catalyst . This reaction yields 1-(Benzo[d][1,3]dioxol-5-yl)ethanone, which can then be further reacted with piperazine under appropriate conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticonvulsant and antidepressant agent.
Industry: Utilized in the development of herbicides and insecticides.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-4-yl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . This mechanism is particularly relevant in its use as an anthelmintic agent.
Comparison with Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)piperazine
- 1-(Benzo[d][1,3]dioxol-6-yl)piperazine
- 1-(Benzo[d][1,3]dioxol-7-yl)piperazine
Comparison: 1-(Benzo[d][1,3]dioxol-4-yl)piperazine is unique due to its specific substitution pattern on the benzo[d][1,3]dioxole ring. This structural variation can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and efficacy in various applications .
Properties
CAS No. |
98224-27-2 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-4-yl)piperazine |
InChI |
InChI=1S/C11H14N2O2/c1-2-9(13-6-4-12-5-7-13)11-10(3-1)14-8-15-11/h1-3,12H,4-8H2 |
InChI Key |
ZJQCWMJADIGRBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3C(=CC=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


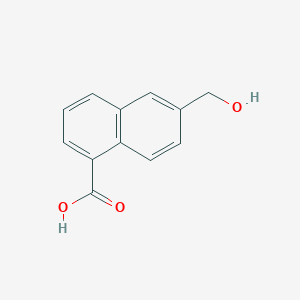
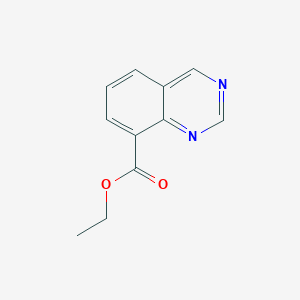
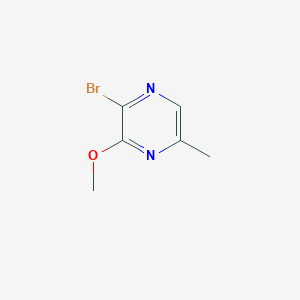

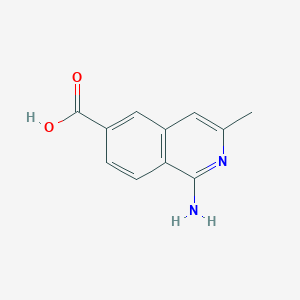
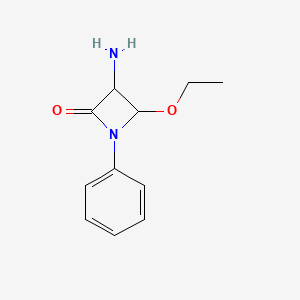
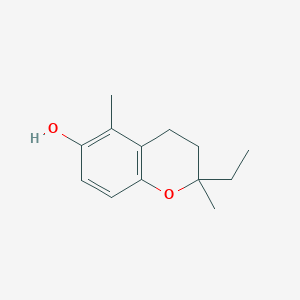

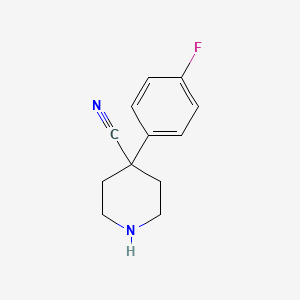

![2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 3,4-dihydro-, 1,1-dioxide, (4S)-](/img/structure/B11897805.png)

